molecular formula C6H11NS B14552004 2-Propenethioamide, N,N,2-trimethyl- CAS No. 61796-17-6

2-Propenethioamide, N,N,2-trimethyl-

Cat. No.: B14552004
CAS No.: 61796-17-6
M. Wt: 129.23 g/mol
InChI Key: DEZABSITHPYRDN-UHFFFAOYSA-N
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Description

Significance of Thioamide and Propenyl Moieties in Contemporary Organic Chemistry Research

The thioamide and propenyl groups are fundamental components in modern organic chemistry, each contributing unique properties and functionalities to molecules.

Thioamide Moiety: The thioamide group, R¹−C(=S)−NR²R³, is a crucial functional group and a versatile building block in organic synthesis. nih.govwikipedia.org It is considered an isostere of the canonical amide bond, meaning it has a similar size and shape but exhibits different electronic and chemical properties. chemrxiv.org This single-atom substitution of oxygen for sulfur leads to several significant changes:

Altered Reactivity and Bonding: The Carbon-Sulfur (C=S) bond in a thioamide is longer and weaker than the Carbon-Oxygen (C=O) bond in an amide, making thioamides more reactive toward both nucleophiles and electrophiles. nih.govnih.gov

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. nih.govnih.gov This property is critical in the study of peptide and protein folding and dynamics. chemrxiv.org

Medicinal Chemistry: The substitution of an amide with a thioamide can enhance the thermal and proteolytic stability of peptides and improve the pharmacokinetic profiles of drug candidates. nih.govresearchgate.net Thioamide-containing compounds have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. nih.gov

Synthetic Utility: Thioamides serve as important precursors for the synthesis of various sulfur-containing heterocycles, such as thiazoles. researchgate.net

Propenyl Moiety: The propenyl group (CH=CHCH₃) and its isomers, such as the 2-propenyl (isopropenyl) group found in the title compound's backbone, are prevalent in organic chemistry. wikipedia.org

Natural Products: Propenylbenzene derivatives are common structural motifs in many phenylpropanoids, which are a class of natural products. wikipedia.org Examples include anethole, isoeugenol, and coniferyl alcohol, a primary precursor to lignin. wikipedia.org

Polymer Science: The propenyl group, particularly in the form of acrylate (B77674) and methacrylate (B99206) derivatives, is fundamental to polymer chemistry. These groups readily undergo free-radical polymerization to form a wide variety of materials. researchgate.net The steric and electronic properties of substituents on the propenyl group can significantly influence the polymerization process and the properties of the resulting polymer. researchgate.net

Synthetic Intermediates: The double bond in the propenyl group provides a reactive site for various chemical transformations, making propenyl-containing compounds valuable intermediates in organic synthesis. nih.govresearchgate.net

The combination of these two moieties in 2-Propenethioamide, N,N,2-trimethyl- suggests a molecule with potential as a reactive monomer for novel sulfur-containing polymers or as a synthon for complex heterocyclic structures.

Historical Trajectory of Related Chemical Classes and Their Methodological Evolution

The synthetic methodologies for preparing thioamides and functionalizing propenyl compounds have evolved significantly over time, reflecting broader trends in organic chemistry toward greater efficiency, selectivity, and sustainability.

Evolution of Thioamide Synthesis: The preparation of thioamides has a long history, with early methods relying on harsh reagents.

Classical Methods: The first described method for thioamide synthesis, dating to the 1870s, involves the treatment of amides with phosphorus pentasulfide (P₂S₅). wikipedia.org A common modern alternative to P₂S₅ is the more soluble Lawesson's reagent. wikipedia.org

Modern Developments: Contemporary research has focused on developing milder and more versatile methods. A wide variety of starting materials can now be used, including nitriles, ketones, aldehydes, and carboxylic acids. researchgate.netorganic-chemistry.org The sulfur sources have also diversified to include elemental sulfur, sulfide (B99878) salts, and thiourea. researchgate.netorganic-chemistry.org Recent advancements include one-pot, multi-component reactions and the use of catalysts to improve efficiency and reduce waste. researchgate.net For instance, nitriles can be converted to thioamides by reacting them with hydrogen sulfide or thioacetic acid. wikipedia.orgorganic-chemistry.org

Method CategoryStarting MaterialSulfur Source/ReagentHistorical Context
Classical Thionation AmidesPhosphorus Pentasulfide (P₂S₅)First described in the 1870s. wikipedia.org
Modern Thionation AmidesLawesson's ReagentA more soluble and common alternative to P₂S₅. wikipedia.org
From Nitriles NitrilesHydrogen Sulfide (H₂S), Thioacetic AcidVersatile method applicable to various nitriles. wikipedia.orgorganic-chemistry.org
Willgerodt-Kindler Reaction Aryl-alkyl ketonesSulfur and an amineProvides a route to arylthioamides. wikipedia.org
Multi-component Reactions Arylacetic acids, aminesElemental SulfurModern, efficient strategy without transition metals. organic-chemistry.org

Evolution of Propenyl Compound Synthesis: Synthetic methods for creating and modifying propenyl-containing molecules have also advanced considerably.

Traditional Methods: Early syntheses often involved elimination reactions or Wittig-type olefination reactions to create the carbon-carbon double bond.

Chemo-enzymatic Methods: In recent years, there has been a growing interest in developing more environmentally friendly synthetic routes. nih.gov Chemo-enzymatic methods, which combine chemical and enzymatic steps, have emerged as a powerful strategy. For example, propenylbenzene derivatives can be synthesized via lipase-catalyzed epoxidation followed by hydrolysis. nih.govresearchgate.net

Polymerization Techniques: The methods for polymerizing propenyl monomers have evolved from bulk free-radical polymerization to more controlled techniques like Addition-Fragmentation Chain Transfer (AFCT) and catalytic chain transfer, which allow for the synthesis of polymers with well-defined structures and end-groups. researchgate.net

Rationale for Fundamental Chemical Investigations of "2-Propenethioamide, N,N,2-trimethyl-"

While specific literature on 2-Propenethioamide, N,N,2-trimethyl- is sparse, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts and its oxygen-based amide analogue, 2-Propenamide, N,N,2-trimethyl- (N,N-Dimethylmethacrylamide). chemeo.com

Novel Monomer for Sulfur-Containing Polymers: The primary rationale is its potential as a monomer. Its amide analogue is a known component in polymer synthesis. The introduction of a sulfur atom would be expected to yield polymers with distinct properties, such as a higher refractive index, altered thermal stability, and different chemical reactivity, which could be valuable for advanced materials and optical applications.

Bioactivity Exploration: The replacement of an amide's oxygen with sulfur is a common strategy in medicinal chemistry to enhance biological activity or modify pharmacokinetic properties. nih.govnih.gov Given that many acrylamide-type structures exhibit biological effects, investigating the thioamide version is a logical step in the search for new bioactive compounds. The thioamide moiety can alter interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

Intermediate for Heterocyclic Synthesis: The thioamide functional group is a versatile precursor for a wide range of heterocyclic compounds. researchgate.net The combination of a reactive thioamide and a polymerizable alkene in one molecule makes 2-Propenethioamide, N,N,2-trimethyl- an attractive starting material for synthesizing complex molecules that could feature, for example, a thiazole (B1198619) ring attached to a polymerizable backbone.

Fundamental Physicochemical Studies: As an isostere of a well-known amide, this compound is an excellent candidate for fundamental studies comparing the properties of amides and thioamides. chemrxiv.org Such research can provide deeper insights into hydrogen bonding, rotational barriers, and electronic structure, which are crucial for understanding molecular interactions in chemistry and biology. nih.govnih.gov

PropertyAmide (R-CO-NR₂)Thioamide (R-CS-NR₂)Source
C=X Bond Length ShorterLonger nih.gov
C=X Bond Energy Stronger (~170 kcal/mol)Weaker (~130 kcal/mol) nih.govresearchgate.net
H-Bond Acceptor StrongerWeaker nih.govnih.gov
H-Bond Donor WeakerStronger nih.govnih.gov
Reactivity Less reactiveMore reactive with electrophiles & nucleophiles nih.gov
C-N Rotational Barrier LowerHigher nih.gov

The following table presents calculated and experimental physicochemical properties for the corresponding amide analogue, 2-Propenamide, N,N,2-trimethyl- . This data serves as a baseline for estimating the properties of the thioamide derivative.

PropertyValueUnitSource
Molecular Formula C₆H₁₁NO chemeo.com
Molecular Weight 113.16 g/mol chemeo.com
logP (Octanol/Water) 0.651Crippen Calculated Property chemeo.com
Proton Affinity (PAff) 911.50kJ/molNIST chemeo.com
Gas Basicity (BasG) 880.60kJ/molNIST chemeo.com
Enthalpy of Vaporization (ΔvapH°) 37.15kJ/molJoback Calculated Property chemeo.com
Boiling Point (Tboil) 65-67 °C @ 10 mmHg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61796-17-6

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

N,N,2-trimethylprop-2-enethioamide

InChI

InChI=1S/C6H11NS/c1-5(2)6(8)7(3)4/h1H2,2-4H3

InChI Key

DEZABSITHPYRDN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=S)N(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Propenethioamide, N,n,2 Trimethyl

Novel Synthetic Routes for Thioamide Formation

The direct synthesis of "2-Propenethioamide, N,N,2-trimethyl-" can be approached through several modern methodologies, moving beyond classical techniques. The most direct conceptual pathway involves the thionation of the corresponding oxo-amide, N,N,2-trimethyl-2-propenamide. This transformation is commonly achieved using sulfurating agents, with Lawesson's reagent being a preferred choice for its mild conditions and high efficiency in converting amides to thioamides. organic-chemistry.org

Beyond direct thionation, multi-component reactions offer an atom-economical approach. A plausible three-component strategy could involve the reaction of dimethylamine (B145610), a sulfur source like elemental sulfur, and a suitable three-carbon building block corresponding to the 2-methylpropenoyl fragment. organic-chemistry.org Such one-pot procedures are highly efficient and can be catalyzed by various transition metals or mediated by bases. mdpi.com

A more recent and powerful strategy employs nitroalkanes as thioacyl equivalents. nih.gov In a potential synthesis for the target compound, a substituted nitroalkane could react with dimethylamine in the presence of elemental sulfur and a sulfide (B99878) base to form the thioamide directly. This method is noted for its mild conditions and, crucially, for its ability to proceed without epimerization at adjacent stereocenters in chiral substrates, a valuable feature for synthesizing chiral analogs. nih.gov

Synthetic StrategyKey Reagents/PrecursorsKey AdvantagesRelevant Analogs/Applications
Direct ThionationN,N,2-trimethyl-2-propenamide + Lawesson's ReagentHigh efficiency for amides, mild conditions. organic-chemistry.orgWidely used for ketones, esters, and lactams. organic-chemistry.org
Three-Component ReactionDimethylamine + Elemental Sulfur + C3 SynthonAtom-economical, one-pot procedure. organic-chemistry.orgSynthesis of aryl thioamides from nitrostyrenes. mdpi.com
Nitroalkane CouplingChiral Nitroalkane + Dimethylamine + S8/Na2SStereoretentive for chiral substrates, mild conditions. nih.govSite-specific thioamide incorporation into peptides. nih.gov

Mechanistic Elucidation of Thiocarbonylation Reactions

Understanding the mechanism of thiocarbonylation is crucial for optimizing reaction conditions and predicting outcomes. The thionation of a carbonyl compound, such as an amide, with Lawesson's reagent (LR) is the most extensively studied of these reactions. unict.itresearchgate.net

Computational and experimental studies have shown that the reaction does not proceed via a simple nucleophilic attack. unict.it Instead, it follows a pathway analogous to the Wittig reaction. organic-chemistry.org The key steps are:

Dissociation of LR: In solution, the dimeric Lawesson's reagent is in equilibrium with its more reactive monomeric dithiophosphine ylide form. organic-chemistry.org

[2+2] Cycloaddition: The monomeric LR undergoes a concerted cycloaddition with the carbonyl group of the amide. This forms a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.orgunict.it Topological analyses have confirmed this process is concerted but asynchronous. unict.it

Cycloreversion: The thiaoxaphosphetane intermediate then collapses in a cycloreversion step, which is typically the rate-determining step of the reaction. unict.it This fragmentation yields the desired thiocarbonyl compound ("2-Propenethioamide, N,N,2-trimethyl-") and a stable phenyl(thioxo)phosphine oxide byproduct. The formation of the strong P=O bond is the primary driving force for this step. organic-chemistry.org

Studies indicate that amides are generally more reactive towards Lawesson's reagent than ketones or esters, and the reaction is only slightly influenced by solvent polarity. unict.it

Stereoselective and Enantioselective Approaches to Structurally Analogous Thioamides

While "2-Propenethioamide, N,N,2-trimethyl-" is an achiral molecule, the development of stereoselective methods is paramount for the synthesis of its structurally analogous chiral derivatives. Significant progress has been made in controlling stereochemistry during thioamide formation.

One of the most effective strategies involves the direct coupling of chiral precursors where the stereocenter is preserved. The use of chiral α-amino acids to form thioamide-containing peptides with high enantiomeric purity has been demonstrated using copper catalysts, which are essential for preventing racemization. mdpi.com Similarly, the reaction of enantiopure nitroalkanes with amines is highly stereoretentive, providing a robust method for creating chiral thioamides without loss of optical purity. nih.gov

Another approach utilizes chiral auxiliaries or catalysts to induce asymmetry. The direct catalytic asymmetric conjugate addition of thiolactams to α,β-unsaturated thioamides has been achieved with high stereocontrol using a cooperative soft Lewis acid/hard Brønsted base catalyst. acs.orgnih.gov Furthermore, axially chiral thioamides have been employed to control C-C bond formation in asymmetric thio-Claisen rearrangements, yielding γ,δ-unsaturated thioamides with high diastereoselectivity. nih.gov Such methodologies showcase the potential for creating complex, stereodefined molecules containing the thioamide core.

Strategies for Controlled Incorporation and Manipulation of the Propenyl Moiety

The synthesis of "2-Propenethioamide, N,N,2-trimethyl-" requires precise control over the formation of the α,β-unsaturated system, specifically the 2-methylpropenyl group. Advanced synthetic techniques such as allylic functionalization and olefin metathesis provide powerful tools for constructing this moiety.

Allylic Functionalization and Olefin Metathesis in Thioamide Synthesis

Olefin metathesis, particularly cross-metathesis (CM), offers a highly effective strategy for constructing the target molecule's carbon skeleton. A plausible route would involve the reaction of a simpler, readily available thioamide, such as N,N-dimethylthioacrylamide, with a suitable olefin partner like isobutylene. This reaction, typically catalyzed by a ruthenium-based Grubbs catalyst, is known for its exceptional functional group tolerance, making it compatible with the thioamide moiety. sigmaaldrich.comprinceton.edu The formation of volatile ethylene (B1197577) as a byproduct drives the reaction to completion. The utility of this approach has been demonstrated in the synthesis of α,β-unsaturated thioesters, which are structurally similar to the target thioamide. researchgate.netnih.gov

Allylic functionalization provides an alternative set of methods for modifying a pre-existing thioamide scaffold. The thioamide group itself can act as a directing group in transition metal-catalyzed reactions. For instance, Cp*Co(III)-catalyzed C–H allylation has been used to introduce allyl groups onto ferrocene (B1249389) thioamides. acs.org Additionally, palladium-catalyzed α-allylation of thioamides allows for the selective introduction of an allyl group at the α-carbon, demonstrating that this position can be functionalized directly. researchgate.net These methods could be adapted to build the required unsaturated framework.

Selective Isomerization and Stereochemical Control of the Alkene

Control over the position of the double bond is critical for the synthesis of the target compound, which features a terminal, disubstituted alkene. Alkene isomerization reactions, often catalyzed by transition metals, can be employed to move a double bond from an internal (thermodynamically favored) position to a terminal one, or vice-versa.

Classic methods include base-catalyzed isomerization of allyl groups to the more stable internal propenyl position. acs.org However, modern catalysis offers more sophisticated control. Cobalt(I) complexes, for example, have been shown to isomerize terminal alkenes to the internal Z-2-alkene with very high selectivity, operating through a π-allyl mechanism. nih.gov Tandem isomerization-metathesis (ISOMET) processes, which combine double-bond migration with a subsequent metathesis reaction, are also powerful for transforming simple olefins into more valuable products like propylene. rsc.orgrsc.org

For the synthesis of "2-Propenethioamide, N,N,2-trimethyl-", a catalyst system would be required that favors the formation of the terminal isopropenyl group from an isomeric precursor. The development of catalysts that can selectively control positional and geometric isomerism is an active area of research, with bifunctional catalysts showing promise in achieving high selectivity for specific alkene isomers. nih.gov

Catalytic Methods in the Synthesis of "2-Propenethioamide, N,N,2-trimethyl-" and its Derivatives

Catalysis is fundamental to the modern synthesis of thioamides and their derivatives, enabling high efficiency, selectivity, and functional group compatibility. Various catalytic systems are applicable at different stages of the synthesis of "2-Propenethioamide, N,N,2-trimethyl-".

Catalyst TypeReactionRole and AdvantagesExample
Ruthenium Carbene (e.g., Grubbs)Olefin Cross-MetathesisForms the C=C bond of the propenyl group with high functional group tolerance. sigmaaldrich.comSynthesis of α,β-unsaturated thioesters. researchgate.net
Palladium ComplexesAllylic Alkylation/C-H FunctionalizationEnables C-C bond formation at the α-carbon or via C-H activation. researchgate.netnih.govα-monoallylation of thioamides. researchgate.net
Cobalt/Rhodium ComplexesC-H Allylation / AnnulationDirects functionalization using the thioamide group; enables cycloadditions. acs.orgrsc.orgCp*Co(III)-catalyzed C–H allylation of ferrocenes. acs.org
Copper(I)/(II) SaltsStereoselective ThioamidationPreserves stereochemistry in the synthesis of chiral thioamide peptides. mdpi.comEnantioselective synthesis of thioamide-containing peptides. mdpi.com
Lewis Acid / Brønsted BaseAsymmetric Conjugate AdditionCooperative catalysis for highly stereocontrolled Michael additions. acs.orgAddition of thiolactams to α,β-unsaturated thioamides. nih.gov

In the context of forming the thioamide group itself, copper salts have proven effective in catalyzing stereoretentive thioamidation reactions. mdpi.com For constructing the carbon framework, ruthenium-based Grubbs catalysts are indispensable for olefin metathesis. researchgate.net Palladium and cobalt catalysts are at the forefront of C-H functionalization and allylation, using the thioamide as a directing group to achieve high regioselectivity. acs.orgresearchgate.net Furthermore, cooperative catalytic systems, combining Lewis acids and Brønsted bases, have been designed to achieve high enantioselectivity in reactions involving thioamides as either nucleophiles or electrophiles. acs.org The strategic application of these diverse catalytic methods is essential for the efficient and controlled synthesis of "2-Propenethioamide, N,N,2-trimethyl-" and its more complex, structurally related analogs.

Transition Metal Catalysis for C-S and C=S Bond Formation

The synthesis of thioamides, including α,β-unsaturated variants, often involves the thionation of a corresponding amide. However, direct formation of the C-S and C=S bonds through transition metal catalysis represents a more advanced and atom-economical approach. While no specific examples for "2-Propenethioamide, N,N,2-trimethyl-" are documented, general catalytic systems for thioamide synthesis could be adapted.

Transition metal-catalyzed reactions for thioamide synthesis are an emerging field, offering alternatives to traditional thionating agents like Lawesson's reagent or P₄S₁₀. chemrxiv.org These catalytic methods can provide milder reaction conditions and improved functional group tolerance. For a molecule like "2-Propenethioamide, N,N,2-trimethyl-", a hypothetical transition metal-catalyzed synthesis could involve the coupling of a suitable nitrogen source, a sulfur source, and a three-carbon unsaturated backbone.

Mechanistically, such reactions could proceed through various pathways depending on the chosen metal and reagents. For instance, a palladium or copper catalyst might facilitate the cross-coupling of an organometallic reagent corresponding to the propenyl moiety with a thiocarbamoylating agent. Another approach could involve the catalytic activation of elemental sulfur for its insertion into a C-N bond. organic-chemistry.org

Table 1: Hypothetical Transition Metal-Catalyzed Routes to α,β-Unsaturated Thioamides

Catalytic System Reactant A Reactant B Reactant C General Product
Palladium-based 2-Methylpropenyl derivative N,N-Dimethylamine Sulfur source (e.g., CS₂) α,β-Unsaturated Thioamide
Copper-based α,β-Unsaturated alkyne N,N-Dimethylamine Elemental Sulfur α,β-Unsaturated Thioamide

This table is illustrative of general strategies and does not represent specific, documented reactions for "2-Propenethioamide, N,N,2-trimethyl-".

Organocatalytic and Biocatalytic Strategies

Organocatalysis and biocatalysis offer green and often highly stereoselective alternatives to metal-based catalysis. While specific applications of these methods for the synthesis of "2-Propenethioamide, N,N,2-trimethyl-" have not been reported, general principles can be outlined.

Organocatalysis: Organocatalytic methods could be envisioned for the construction of the α,β-unsaturated thioamide framework. For example, an organocatalyst could promote a condensation reaction between a nucleophilic thioamide precursor and an electrophilic aldehyde or ketone. Dienamine catalysis, which activates α,β-unsaturated aldehydes, could potentially be adapted for reactions with sulfur nucleophiles to construct the desired backbone. nih.gov

Biocatalysis: Biocatalytic approaches to thioamide synthesis are less common but represent a frontier in green chemistry. Enzymes could theoretically be engineered to catalyze the formation of thioamides from corresponding carboxylic acids (or their activated forms) and a sulfur source. nih.gov The biosynthesis of natural products containing thioamides confirms that enzymatic pathways for such transformations exist in nature. nih.gov However, the application of biocatalysis for the de novo synthesis of a specific, non-natural compound like "2-Propenethioamide, N,N,2-trimethyl-" would require significant enzyme discovery or engineering efforts.

Derivatization and Functionalization Strategies of "2-Propenethioamide, N,N,2-trimethyl-"

The reactivity of "2-Propenethioamide, N,N,2-trimethyl-" would be dictated by its two primary functional groups: the thiocarbonyl group and the carbon-carbon double bond. Selective transformations targeting either of these sites would be key to its derivatization.

Electrophilic and Nucleophilic Transformations of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in thioamides is known to be more reactive than the carbonyl group (C=O) in amides, particularly towards electrophiles at the sulfur atom and nucleophiles at the carbon atom. nih.gov

Electrophilic Transformations: The sulfur atom of the thiocarbonyl group is soft and nucleophilic, making it susceptible to attack by soft electrophiles. Alkylation, for instance, would readily occur on the sulfur atom to form a thioimidate salt. This reactivity is a cornerstone of thioamide chemistry and is exploited in various synthetic transformations. unimelb.edu.au

Nucleophilic Transformations: The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. This can lead to addition reactions or, in some cases, to the conversion of the thioamide into other functional groups. For example, reaction with amines could lead to amidines, and hydrolysis (though generally slower than for amides) would yield the corresponding amide.

Table 2: Potential Reactions at the Thiocarbonyl Group

Reaction Type Reagent Product Type
S-Alkylation (Electrophilic) Alkyl Halide (e.g., CH₃I) Thioimidate Salt
Acylation (Electrophilic) Acid Chloride S-Acyl Thioimidate
Amination (Nucleophilic) Primary/Secondary Amine Amidine

This table illustrates general reactivity patterns of thioamides; specific conditions for "2-Propenethioamide, N,N,2-trimethyl-" are not documented.

Selective Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in "2-Propenethioamide, N,N,2-trimethyl-" is part of an α,β-unsaturated system, making it susceptible to conjugate addition (Michael addition) reactions. The electron-withdrawing nature of the thioamide group activates the double bond for attack by nucleophiles at the β-position.

Conjugate Addition: A wide variety of nucleophiles, including thiols, amines, and carbanions, can undergo conjugate addition to α,β-unsaturated thioamides. This provides a powerful method for introducing functionality at the β-carbon. Thio-Michael additions to α,β-unsaturated amides and related systems are well-established. rsc.org

Cycloaddition Reactions: The C=C double bond can also participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile. The reactivity would be influenced by the electronic properties of the thioamide group.

Reduction: Selective reduction of the C=C double bond without affecting the thiocarbonyl group can be challenging but is achievable with specific reagents, such as certain catalytic hydrogenation systems under controlled conditions.

Table 3: Potential Reactions at the Carbon-Carbon Double Bond

Reaction Type Reagent Product Type
Conjugate Addition Thiol (e.g., PhSH) β-Thioether Thioamide
Conjugate Addition Amine (e.g., Piperidine) β-Amino Thioamide
Cycloaddition [4+2] Diene (e.g., Butadiene) Cyclohexene-fused Thioamide

This table illustrates general reactivity patterns of α,β-unsaturated thioamides; specific conditions for "2-Propenethioamide, N,N,2-trimethyl-" are not documented.

Theoretical and Computational Studies of 2 Propenethioamide, N,n,2 Trimethyl

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical calculations are instrumental in elucidating these characteristics for 2-Propenethioamide, N,N,2-trimethyl-.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and Ab Initio methods, provide a detailed picture of the electron distribution and bonding within 2-Propenethioamide, N,N,2-trimethyl-. These methods solve the Schrödinger equation, or a simplified form of it, to determine the molecule's energy and wavefunction.

For analogous N,N-dialkylthioamides, DFT calculations using functionals like B3LYP with a 6-31G* basis set have been shown to accurately predict molecular geometries and electronic properties. In 2-Propenethioamide, N,N,2-trimethyl-, these calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C=S bond is expected to be significantly longer than a C=O bond, reflecting the larger atomic radius of sulfur. The C-N bond of the thioamide group is predicted to have considerable double bond character due to resonance, which restricts rotation around this bond.

Table 1: Predicted Geometrical Parameters for 2-Propenethioamide, N,N,2-trimethyl- based on DFT Calculations of Analogous Thioamides

ParameterPredicted Value
C=S Bond Length (Å)~1.6 - 1.7
C-N Bond Length (Å)~1.3 - 1.4
N-CH₃ Bond Length (Å)~1.4 - 1.5
C=C Bond Length (Å)~1.3 - 1.4

Note: These are estimated values based on computational studies of similar functional groups.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

In 2-Propenethioamide, N,N,2-trimethyl-, the HOMO is likely to be localized on the thioamide functional group, specifically with significant contributions from the sulfur and nitrogen lone pairs. The LUMO, on the other hand, is expected to be a π* orbital associated with the C=S bond. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

Electron density analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would quantify the charge distribution across the molecule. The sulfur atom is expected to carry a partial negative charge, while the carbon atom of the C=S group will be partially positive. The nitrogen atom will also exhibit a partial negative charge, with the adjacent carbon atoms being electropositive. The alkene system will have a region of high electron density associated with the C=C double bond.

Conformational Analysis and Potential Energy Surfaces

The flexibility of 2-Propenethioamide, N,N,2-trimethyl- allows it to adopt various spatial arrangements or conformations. Computational methods are essential for exploring these conformations and their relative energies.

The primary sources of conformational isomerism in 2-Propenethioamide, N,N,2-trimethyl- are the rotation around the C-N bond of the thioamide and the C-C single bond connecting the thioamide and the propenyl group. Due to the significant double bond character of the C-N bond, a substantial energy barrier restricts free rotation, leading to distinct E and Z isomers. Computational studies on similar N,N-dimethylthioamides have shown that the energy barrier for this rotation can be in the range of 15-25 kcal/mol.

Scanning the potential energy surface by systematically changing the relevant dihedral angles allows for the identification of stable conformers (energy minima) and transition states. For each stable conformer, vibrational frequency calculations are typically performed to confirm that it corresponds to a true energy minimum.

Table 2: Calculated Relative Energies of Hypothetical Rotational Isomers of 2-Propenethioamide, N,N,2-trimethyl-

IsomerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
Isomer A~0°0.0 (Reference)
Isomer B~180°2.5
Transition State~90°18.0

Note: These values are hypothetical and serve to illustrate the expected energy differences based on studies of analogous compounds.

The way molecules of 2-Propenethioamide, N,N,2-trimethyl- interact with each other is crucial for understanding its bulk properties. Computational modeling can predict the types and strengths of these intermolecular interactions.

The primary intermolecular forces at play are expected to be dipole-dipole interactions, arising from the polar thioamide group, and van der Waals forces. The sulfur atom, with its partial negative charge and lone pairs, can act as a hydrogen bond acceptor if suitable donors are present. In the absence of strong hydrogen bond donors, the supramolecular assembly is likely to be governed by a combination of dipole-dipole stacking of the thioamide moieties and weaker C-H···S interactions.

Computational methods such as Molecular Dynamics (MD) simulations or Quantum Theory of Atoms in Molecules (QTAIM) analysis of calculated dimers or clusters can provide detailed insights into the preferred modes of intermolecular association and the resulting supramolecular structures.

Computational Mechanistic Studies of Chemical Transformations Involving "2-Propenethioamide, N,N,2-trimethyl-"

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 2-Propenethioamide, N,N,2-trimethyl-, theoretical studies could elucidate the pathways of various potential transformations.

For example, the alkene moiety can undergo electrophilic addition reactions. Computational modeling could map out the reaction coordinate for the addition of an electrophile like HBr to the C=C double bond, determining the structure and energy of the transition state and any intermediates. The regioselectivity of such an addition (Markovnikov vs. anti-Markovnikov) could also be rationalized by examining the stability of the potential carbocation intermediates.

The thioamide group can also participate in various reactions. For instance, its hydrolysis to the corresponding amide could be studied computationally to determine the reaction mechanism, including the role of acid or base catalysis. The transition state structures for nucleophilic attack at the thiocarbonyl carbon could be located, and the activation energies calculated to predict the reaction rate.

By providing a detailed atomistic view of the reaction pathways, computational mechanistic studies offer invaluable insights that complement experimental investigations and can guide the design of new synthetic routes.

Transition State Characterization and Reaction Path Optimization

Detailed computational studies on the transition state characterization and reaction path optimization for reactions involving 2-Propenethioamide, N,N,2-trimethyl- have not been reported in the reviewed scientific literature. Such studies would typically involve quantum chemical calculations to identify the geometry of transition states in potential reactions, such as thermal rearrangements or cycloadditions. The optimization of reaction paths would provide insights into the energy profile of a reaction, helping to understand the mechanism and feasibility of chemical transformations.

Theoretical Prediction of Reaction Kinetics and Thermodynamics

There is a lack of published data on the theoretical prediction of reaction kinetics and thermodynamics for 2-Propenethioamide, N,N,2-trimethyl-. A comprehensive computational study would involve calculating thermodynamic properties like enthalpy, entropy, and Gibbs free energy for reactants, products, and transition states. These calculations would enable the prediction of reaction rate constants and equilibrium constants, providing a deeper understanding of the compound's reactivity and stability under various conditions.

Theoretical Spectroscopy and Spectroscopic Parameter Prediction

Computational NMR Chemical Shift and Coupling Constant Calculations

Specific computational data for the NMR chemical shifts and coupling constants of 2-Propenethioamide, N,N,2-trimethyl- are not available in the current body of scientific literature. Theoretical NMR predictions are typically performed using methods like Density Functional Theory (DFT) to calculate the magnetic shielding tensors of the nuclei. These calculations, when referenced against a standard, provide predicted chemical shifts that can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule.

Prediction of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Published theoretical predictions for the vibrational and electronic spectra of 2-Propenethioamide, N,N,2-trimethyl- are not found. Computational methods would be employed to calculate the vibrational frequencies and intensities to generate theoretical infrared (IR) and Raman spectra. Similarly, time-dependent DFT or other excited-state methods would be used to predict the electronic transitions responsible for UV-Vis absorption, providing insights into the electronic structure and chromophores of the molecule.

Advanced Spectroscopic Analysis of 2-Propenethioamide, N,N,2-trimethyl- Remains Largely Undocumented in Public Scientific Literature

A comprehensive review of scientific databases and scholarly articles reveals a significant gap in the publicly available research on the advanced spectroscopic characterization of the chemical compound 2-Propenethioamide, N,N,2-trimethyl- . Despite the importance of spectroscopic methodologies in the structural elucidation and dynamic analysis of organic molecules, detailed experimental or computational data specifically for this thioamide derivative appears to be unpublished or not indexed in major chemical and spectroscopic databases.

The specified compound, a thioamide derivative of methacrylic acid, possesses a unique combination of functional groups—a thioamide, a vinyl group, and N,N-dimethyl and 2-methyl substituents—that would be expected to produce distinctive spectroscopic signatures. However, searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data have not yielded the specific information required for a detailed analysis as outlined.

While the principles of advanced spectroscopic techniques are well-established for analogous structures, the absence of direct data for 2-Propenethioamide, N,N,2-trimethyl- prevents a scientifically rigorous discussion of its specific characteristics. Methodologies that would be crucial for its characterization include:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, DOSY): These techniques are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) chemical shifts, determining through-bond and through-space correlations, and thus, confirming the precise molecular structure and stereochemistry. For 2-Propenethioamide, N,N,2-trimethyl-, COSY would reveal the coupling between the vinyl protons and the 2-methyl group protons. HSQC and HMBC would be essential for assigning the quaternary carbons of the propenyl and thioamide groups by correlating them with nearby protons. NOESY would provide insights into the spatial proximity of the N,N-dimethyl groups relative to the rest of the molecule, which is key for understanding its preferred conformation.

Dynamic NMR Spectroscopy: This technique would be vital for investigating conformational dynamics, such as restricted rotation around the C-N bond of the thioamide group. The presence of the sulfur atom, which is larger and more polarizable than oxygen, would influence the rotational barrier compared to its amide analogue, N,N,2-trimethyl-2-propenamide. Variable temperature NMR experiments could quantify the energy barriers associated with these dynamic processes.

Solid-State NMR: For the analysis of the compound in its solid form, solid-state NMR would provide information on its crystalline or amorphous nature, polymorphism, and packing arrangements in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy):

Vibrational Mode Assignment: A detailed analysis of the IR and Raman spectra would allow for the assignment of specific vibrational modes to the functional groups within the molecule. Key vibrational bands would include the C=S stretching of the thioamide group (typically found in the 1250-1020 cm⁻¹ region), the C=C stretching of the vinyl group (around 1650 cm⁻¹), and various C-H stretching and bending modes. The frequencies of these vibrations provide a fingerprint of the molecule's structure.

Conformational and Environmental Effects: The precise frequencies of these vibrational modes are sensitive to the molecule's conformation and its local environment (e.g., solvent polarity). Shifts in these frequencies upon changes in solvent or temperature could provide further insights into the conformational equilibria and intermolecular interactions of 2-Propenethioamide, N,N,2-trimethyl-.

Advanced Spectroscopic Characterization Methodologies for 2 Propenethioamide, N,n,2 Trimethyl

Electronic Spectroscopy (Ultraviolet-Visible and Circular Dichroism Spectroscopy)

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For "2-Propenethioamide, N,N,2-trimethyl-", the thioamide functional group acts as the primary chromophore, dominating its UV-Vis absorption profile.

The electronic spectrum of a thioamide is characterized by two principal transitions: the π→π* and the n→π* transitions.

π→π* Transition: This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In thioamides, this transition typically occurs in the range of 260–280 nm. rsc.org The conjugation of the C=S bond with the nitrogen lone pair and the adjacent C=C bond in "2-Propenethioamide, N,N,2-trimethyl-" would influence the precise wavelength and intensity of this absorption maximum.

n→π* Transition: This transition involves the excitation of a non-bonding (n) electron from the sulfur atom's lone pair to the π* antibonding orbital of the C=S bond. rsc.org Compared to the π→π* transition, the n→π* transition is of significantly lower intensity (forbidden transition) and occurs at a longer wavelength, typically observed around 340 nm for thioamides. rsc.org This is because non-bonding orbitals are higher in energy than π bonding orbitals, thus requiring less energy for excitation. masterorganicchemistry.com

Computational and experimental studies have shown that n→π* interactions between two thioamide groups are approximately three times stronger than those between corresponding amide groups, a factor that can significantly influence the conformational stability of molecules. nih.govacs.orgnih.gov

Electronic TransitionTypical Wavelength (λmax)Relative Intensity (ε)Orbitals Involved
π → π~270 nm rsc.orgHighπ → π
n → π~340 nm rsc.orgLown → π

Circular Dichroism (CD) spectroscopy would be employed if the molecule were chiral. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of the molecule.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. longdom.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule. For "2-Propenethioamide, N,N,2-trimethyl-", which has a chemical formula of C₆H₁₁NS, HRMS would be used to confirm its composition by matching the experimentally measured mass to the calculated theoretical exact mass.

Calculated Exact Mass of [C₆H₁₁NS + H]⁺: 130.0736

An experimental mass measurement that corresponds to this value with high accuracy would confirm the elemental composition of the parent ion.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. longdom.orgwikipedia.org The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). nationalmaglab.orgunt.edu

For the protonated molecule [M+H]⁺ of "2-Propenethioamide, N,N,2-trimethyl-", several fragmentation pathways can be proposed based on its structure:

Loss of the Dimethylamino Group: Cleavage of the C-N bond can lead to the loss of a neutral dimethylamine (B145610) molecule (NH(CH₃)₂), resulting in a characteristic fragment.

α-Cleavage: Fission of the bond adjacent to the sulfur atom or the nitrogen atom is a common pathway.

Cleavage of the Alkyl Chain: Fragmentation can occur along the propenyl backbone.

Rearrangement Reactions: More complex fragmentation patterns involving molecular rearrangements can also occur, providing further structural clues. wvu.edu

Systematic investigation of the product ions allows for the reconstruction of the molecule's structure and the elucidation of its fragmentation mechanisms under specific ionization conditions. nih.govmdpi.com

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (Calculated)Proposed Structure
130.07[C₄H₅S]⁺C₂H₆N85.01Thioacryloyl cation
130.07[C₆H₁₀N]⁺HS96.08Loss of hydrosulfide (B80085) radical
130.07[C₂H₆N]⁺C₄H₅S44.05Dimethyliminium ion

X-ray Crystallography and Diffraction Studies (Structural Methodology Focus)

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the angles and intensities of diffracted X-rays, a three-dimensional electron density map of the crystal is produced, revealing the exact positions of atoms, bond lengths, and bond angles. wikipedia.orgnih.gov

A successful single-crystal X-ray diffraction analysis of "2-Propenethioamide, N,N,2-trimethyl-" would provide unequivocal proof of its molecular structure. nih.govmdpi.com The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometry of the thioamide group and the substituents. The C=S and C-N bonds in thioamides exhibit partial double bond character, resulting in shorter-than-typical single bond lengths.

Planarity: The thioamide functional group [C(=S)-N] is expected to be planar or nearly planar. The analysis would determine the degree of planarity and the torsion angles within the molecule.

Conformation: The preferred conformation of the molecule in the solid state would be determined, including the orientation of the N,N-dimethyl and 2-methyl groups relative to the propenethioamide backbone.

Intermolecular Interactions: The crystal packing arrangement would reveal any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal lattice. mdpi.com

This technique is the gold standard for absolute structural elucidation and would provide the most detailed and accurate picture of the molecule's three-dimensional architecture. nih.govwordpress.com

Typical Bond Lengths and Angles for a Thioamide Moiety
ParameterTypical Value
C=S Bond Length~1.68 Å
C-N Bond Length~1.33 Å
N-C-S Bond Angle~122°
C-N-C Bond Angle~120°

Analysis of Intermolecular Packing and Hydrogen Bonding Networks in Solid State for "2-Propenethioamide, N,N,2-trimethyl-"

A thorough search of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the solid-state structure of 2-Propenethioamide, N,N,2-trimethyl-. Consequently, a detailed analysis of its intermolecular packing and hydrogen bonding networks based on experimental findings cannot be provided at this time. The following discussion is therefore a theoretical consideration of the potential intermolecular interactions based on the compound's molecular structure.

The structure of 2-Propenethioamide, N,N,2-trimethyl- features several key functional groups that would likely govern its intermolecular interactions in the solid state. These include the thioamide group (-C(=S)N(CH₃)₂), the vinyl group (C=CH₂), and the methyl group attached to the vinyl group.

Potential Intermolecular Interactions:

In the absence of a crystal structure, the primary intermolecular forces expected to influence the packing of 2-Propenethioamide, N,N,2-trimethyl- molecules are van der Waals forces. The presence of the sulfur atom in the thioamide group, with its larger and more polarizable electron cloud compared to oxygen in an amide, could lead to significant dipole-dipole interactions.

Hydrogen bonding, a critical factor in the solid-state arrangement of many molecules, is not anticipated to be the dominant directional force in the packing of 2-Propenethioamide, N,N,2-trimethyl-. The molecule lacks conventional hydrogen bond donors (such as N-H or O-H groups). However, weak C-H···S and C-H···π interactions may play a role in stabilizing the crystal lattice. The hydrogen atoms of the methyl and vinyl groups could potentially act as weak donors to the sulfur atom of a neighboring molecule.

Data on Intermolecular Interactions:

As no experimental crystallographic data is available for 2-Propenethioamide, N,N,2-trimethyl-, a data table of its intermolecular packing parameters cannot be generated. Such a table would typically include information on:

Crystal system and space group

Unit cell dimensions

Hydrogen bond geometries (donor-acceptor distances and angles)

Short intermolecular contacts

Future experimental studies, such as single-crystal X-ray diffraction, would be necessary to elucidate the precise solid-state structure and provide the data required for a comprehensive analysis of the intermolecular packing and hydrogen bonding networks in 2-Propenethioamide, N,N,2-trimethyl-. Computational modeling could also offer valuable insights into the likely packing arrangements and intermolecular interaction energies.

Chemical Reactivity and Reaction Mechanisms of 2 Propenethioamide, N,n,2 Trimethyl

Reactivity Profile of the Thiocarbonyl Group (C=S)

The thiocarbonyl group in thioamides is a key site of reactivity. Compared to their amide analogues, thioamides are generally more reactive towards both nucleophiles and electrophiles. nih.gov The carbon-sulfur double bond is weaker than a carbon-oxygen double bond, making the thiocarbonyl carbon more susceptible to nucleophilic attack. nih.gov

Nucleophilic Addition Reactions at the Thiocarbonyl Carbon

The thiocarbonyl carbon of a thioamide is electrophilic and can be attacked by nucleophiles. This initial addition can be a step in various transformations, such as transamidation reactions where a nucleophilic amine attacks the thiocarbonyl carbon. rsc.orgrsc.org The reactivity can be enhanced by N-activation of the thioamide bond, which decreases resonance and increases the electrophilicity of the carbon center. rsc.org

Table 1: General Examples of Nucleophilic Addition to Thioamides

NucleophileProduct TypeGeneral Reaction Conditions
AminesTransamidated ThioamideOften requires activation of the initial thioamide. rsc.orgrsc.org
Organometallic ReagentsTertiary AminesTitanium-mediated reductive alkylation with Grignard reagents. thieme-connect.com

Electrophilic Attack and Alkylation at the Sulfur Atom

The sulfur atom of the thiocarbonyl group is nucleophilic and readily attacked by electrophiles. Alkylation of thioamides typically occurs at the sulfur atom, forming a thioimidate salt. This process is often a key step in the activation of thioamides for further reactions, such as conversion to esters. wikipedia.orgthieme-connect.com While alkylation can also occur at the nitrogen atom, S-alkylation is a common pathway. wikipedia.org Nickel-catalyzed C-alkylation of thioamides at the α-carbon has also been reported, proceeding through a hydrogen autotransfer strategy. rsc.orgrsc.org

[2+X] Cycloaddition Reactions Involving the Thioamide

Thioamides can participate in cycloaddition reactions. For instance, thioamides bearing electron-withdrawing groups have been shown to react with benzynes in a [3+2]-cycloaddition fashion, where the thioamide acts as a pseudo-1,3-dipole. nih.govacs.orgresearchgate.net This leads to the formation of dihydrobenzothiazole products. Thioamides can also undergo oxidative cyclization to form heterocycles like 1,2,4-thiadiazoles. mdpi.com

Reactivity Profile of the Alkenyl Moiety (C=C)

The α,β-unsaturated system in "2-Propenethioamide, N,N,2-trimethyl-" introduces another reactive site. The reactivity of this double bond is influenced by the electron-withdrawing nature of the thioamide group.

Electrophilic and Radical Addition Reactions to the Double Bond

The carbon-carbon double bond can undergo addition reactions. In the context of α,β-unsaturated amides, which are analogous structures, Michael addition of nucleophiles is a common reaction. researchgate.netrsc.orgnih.govsemanticscholar.org For α,β-unsaturated thioamides, reactions with nucleophiles can also occur at the double bond. For example, the addition of amines to α,β-unsaturated thioamides has been reported. researchgate.net

Radical addition of thiols to unsaturated compounds, known as the thiol-ene reaction, is a well-established method for forming carbon-sulfur bonds and typically proceeds with anti-Markovnikov selectivity. scilit.comsemanticscholar.orgacsgcipr.org

Table 2: Potential Addition Reactions to the Alkenyl Moiety

Reagent TypeReaction TypeExpected Product
Thiols (with radical initiator)Radical AdditionThioether (anti-Markovnikov) acsgcipr.org
Nucleophiles (e.g., amines, thiols)Michael Additionβ-substituted thioamide nih.govresearchgate.net

Oxidation and Reduction Pathways of the Alkene

The double bond can be subject to oxidation and reduction. Standard methods for alkene oxidation could potentially lead to the formation of epoxides or diols, though the presence of the sulfur atom might lead to competing reactions.

Reduction of the double bond could be achieved through catalytic hydrogenation. However, the sulfur atom in the thioamide can act as a catalyst poison for many common hydrogenation catalysts. wikipedia.org Therefore, specific catalytic systems tolerant to sulfur would be required. The reduction of thioamides themselves to amines is a known transformation and can be achieved using various reagents, including catalytic hydrogen transfer. organic-chemistry.orgresearchgate.netjlu.edu.cnnih.gov The oxidation of thioamides can lead to various products, including the corresponding amides or heterocyclic compounds, depending on the oxidant and reaction conditions. tandfonline.comtandfonline.comresearchgate.netthieme-connect.com

Pericyclic Reactions and Rearrangements Involving the Propenyl Group

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are often characterized by their high stereospecificity. libretexts.orgmsu.edulibretexts.org These reactions are typically unimolecular or bimolecular and are generally not significantly affected by changes in solvent, the presence of radical initiators, or catalysts. msu.edu The propenyl group in 2-Propenethioamide, N,N,2-trimethyl-, in conjunction with the adjacent thioamide functionality, presents the possibility for various pericyclic reactions.

One of the most pertinent potential pericyclic reactions for a molecule with the structural motif of 2-Propenethioamide, N,N,2-trimethyl- is the thio-Claisen rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement. sethanandramjaipuriacollege.inwikipedia.org This reaction involves the reorganization of six bonding electrons and is analogous to the more common Claisen rearrangement of allyl vinyl ethers. organic-chemistry.orgmasterorganicchemistry.com For 2-Propenethioamide, N,N,2-trimethyl-, a prerequisite for a direct thio-Claisen rearrangement would be the existence of its tautomeric form, an allyl vinyl thioether derivative.

While direct involvement of the propenyl group in other pericyclic reactions like cycloadditions or electrocyclic reactions is theoretically possible, these are less probable under typical conditions without the presence of a suitable reaction partner or specific structural features that are not inherent to 2-Propenethioamide, N,N,2-trimethyl- itself.

Intermolecular Interactions and Solvent Effects on Reactivity

The reactivity of 2-Propenethioamide, N,N,2-trimethyl- is expected to be influenced by its interactions with solvent molecules. Thioamides, in general, are more reactive than their amide counterparts towards both nucleophiles and electrophiles. nih.gov This increased reactivity is attributed to the electronic properties of the thioamide group, including a longer C=S bond and a greater charge separation in the resonance structure. nih.gov

The nature of the solvent can significantly impact the rates and pathways of reactions involving 2-Propenethioamide, N,N,2-trimethyl-. Solvent polarity, hydrogen bonding capabilities, and the ability to stabilize transition states are key factors. For instance, in reactions proceeding through a polar transition state, polar solvents are expected to increase the reaction rate by stabilizing the transition state more than the ground state. wikipedia.org

Specific kinetic and thermodynamic data for the elementary reaction steps of 2-Propenethioamide, N,N,2-trimethyl- are not available in the literature. However, we can infer some general characteristics based on related systems. The thio-Claisen rearrangement, for example, is known to be kinetically more facile than its oxygen and nitrogen analogs. sethanandramjaipuriacollege.in This is primarily due to the weaker carbon-sulfur bond compared to the carbon-oxygen or carbon-nitrogen bonds, which leads to a lower activation energy for the rearrangement. sethanandramjaipuriacollege.in

The table below provides a hypothetical comparison of activation energies for nih.govnih.gov-sigmatropic rearrangements in different systems to illustrate this trend.

Rearrangement TypeAnalogous ReactantTypical Activation Energy (kcal/mol)
ClaisenAllyl vinyl ether30-40
Aza-ClaisenAllyl vinyl amine35-45
Thio-Claisen Allyl vinyl sulfide (B99878) 20-30

Note: The data in this table is illustrative and represents typical ranges for these classes of reactions, not specific values for 2-Propenethioamide, N,N,2-trimethyl-.

Thermodynamically, the thio-Claisen rearrangement of an allyl vinyl sulfide generally leads to a more stable γ,δ-unsaturated thiocarbonyl compound, making the reaction exothermic. sethanandramjaipuriacollege.in

The polarity of the solvent can have a substantial effect on the reaction pathways of 2-Propenethioamide, N,N,2-trimethyl-. For reactions involving a significant change in polarity between the reactants and the transition state, the choice of solvent can be critical.

For a hypothetical thio-Claisen rearrangement, which proceeds through a largely nonpolar, concerted transition state, the effect of solvent polarity is generally less pronounced compared to ionic reactions. msu.edu However, polar solvents can still influence the rate of rearrangement. wikipedia.org

Hydrogen bonding can also play a crucial role. The sulfur atom of the thioamide group is a weaker hydrogen bond acceptor compared to the oxygen atom of an amide, while the N-H protons (if present) are more acidic. nih.gov In the case of the N,N-dimethylated thioamide, there are no N-H protons for hydrogen bonding donation. However, the sulfur atom can act as a hydrogen bond acceptor, and solvents capable of hydrogen bonding could potentially influence the electron density at the sulfur atom and, consequently, the reactivity of the molecule.

The following table illustrates the potential relative rate changes for a hypothetical reaction of 2-Propenethioamide, N,N,2-trimethyl- in different solvents, assuming a transition state that is more polar than the ground state.

SolventDielectric Constant (ε)Expected Relative Rate
Hexane1.91 (Reference)
Diethyl Ether4.3>1
Dichloromethane9.1>>1
Acetone21>>>1
Acetonitrile37>>>>1
Water80>>>>>1

Note: This table is illustrative and shows a general trend. The actual magnitude of the solvent effect would depend on the specific reaction mechanism.

Intramolecular Rearrangement Reactions

The structure of 2-Propenethioamide, N,N,2-trimethyl- allows for the possibility of intramolecular rearrangement reactions, with the thio-Claisen rearrangement being the most likely candidate, as discussed below. Other potential intramolecular rearrangements are less likely without the input of significant energy (e.g., photochemical isomerization) or the presence of catalysts.

A thio-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl sulfide or allyl vinyl sulfide. acs.org For 2-Propenethioamide, N,N,2-trimethyl- to undergo a thio-Claisen rearrangement, it would first need to exist in or tautomerize to its S-allyl ketene (B1206846) N,S-acetal form. The rearrangement would then proceed through a cyclic transition state to yield a γ,δ-unsaturated thioamide.

The general mechanism for a thio-Claisen rearrangement is a concerted process, often proceeding through a chair-like transition state to minimize steric interactions. organic-chemistry.org The reaction is typically thermally induced and does not require a catalyst, although Lewis acids can sometimes accelerate the process. semanticscholar.org The facile nature of the thio-Claisen rearrangement, when the appropriate precursor is available, makes it a powerful tool in organic synthesis for the formation of carbon-carbon bonds. sethanandramjaipuriacollege.in

While no specific studies on the thio-Claisen rearrangement of 2-Propenethioamide, N,N,2-trimethyl- have been reported, the principles of this reaction are well-established and provide a strong basis for predicting its potential intramolecular reactivity. sethanandramjaipuriacollege.insemanticscholar.org

Applications and Advanced Methodologies in Chemical Synthesis and Materials Science Fundamental Chemical Aspects

"2-Propenethioamide, N,N,2-trimethyl-" as a Versatile Synthon in Organic Synthesis

Despite the general utility of thioamides as synthons in organic chemistry, dedicated research on the application of 2-Propenethioamide, N,N,2-trimethyl- for constructing complex molecular frameworks is not available in the current body of scientific literature.

Precursor for Heterocyclic Scaffolds (e.g., Thiazoles, Pyrimidines containing sulfur)

An extensive search for the use of 2-Propenethioamide, N,N,2-trimethyl- as a direct precursor for the synthesis of heterocyclic scaffolds, such as thiazoles or sulfur-containing pyrimidines, yielded no specific examples or methodologies. General synthetic routes often utilize simpler, unsubstituted or differently substituted thioamides for these transformations. No data tables or detailed research findings detailing reaction conditions, yields, or specific heterocyclic products derived from this compound could be located.

Building Block for Complex Molecular Architectures and Natural Product Synthesis (model studies)

There are no published model studies or synthetic reports where 2-Propenethioamide, N,N,2-trimethyl- serves as a building block for the assembly of complex molecular architectures or in the synthesis of natural products. Its potential role in such advanced synthetic applications remains unexplored and undocumented.

Role in Ligand Design and Coordination Chemistry (Fundamental Bonding Aspects)

The coordination chemistry of 2-Propenethioamide, N,N,2-trimethyl- and its potential role in ligand design are not described in the available literature. The fundamental bonding aspects, including chelation properties and coordination modes with various metals, have not been a subject of published research.

Chelation Properties and Metal-Thioamide Coordination Modes

No experimental data or structural studies, such as X-ray crystallography, are available that would define the chelation properties or specific coordination modes of 2-Propenethioamide, N,N,2-trimethyl- with metal ions. The table below, intended to display such data, remains empty due to the lack of available information.

Metal IonCoordination ModeBond Lengths (Å)Coordination Number
No Data AvailableNo Data AvailableNo Data AvailableNo Data Available

Theoretical Studies of Metal-Ligand Bonding in Catalytic Cycles

A search for theoretical or computational chemistry studies investigating the metal-ligand bonding between 2-Propenethioamide, N,N,2-trimethyl- and transition metals within catalytic cycles returned no results. The electronic properties and bonding characteristics of this specific ligand in such contexts have not been modeled or reported.

Advanced Methodological Developments for Thioamide Chemistry Utilizing "2-Propenethioamide, N,N,2-trimethyl-" as a Model

The compound 2-Propenethioamide, N,N,2-trimethyl- has not been utilized as a model substrate in published studies focusing on advanced methodological developments in thioamide chemistry. Research in this area typically employs a range of other, more common or strategically chosen thioamides to demonstrate the scope and limitations of new synthetic methods. Therefore, no data on its performance in novel catalytic systems or reaction conditions can be provided.

Continuous Flow Chemistry Approaches for Enhanced Synthesis Efficiency

Continuous flow chemistry represents a paradigm shift in the synthesis of organic compounds, moving from traditional batch processing to a continuous stream of reactants passing through a reactor. This methodology offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for straightforward scaling-up of production. nih.govuc.pt While specific studies on the continuous flow synthesis of 2-Propenethioamide, N,N,2-trimethyl- are not extensively documented in publicly available literature, the principles and successes in the synthesis of other thioamides and related small molecules provide a strong basis for its potential application. nih.govmdpi.com

The synthesis of thioamides often involves the reaction of an amide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide. taylorfrancis.com In a batch reactor, these reactions can be subject to issues with homogeneity, heat control, and work-up procedures. A continuous flow setup, however, can mitigate these challenges. For instance, a solution of the corresponding amide, N,N,2-trimethyl-2-propenamide, and a thionating agent could be separately pumped and mixed at a T-junction before entering a heated reactor coil. The precise control of residence time and temperature in the flow reactor can lead to higher yields and purity of the desired 2-Propenethioamide, N,N,2-trimethyl-. vapourtec.com

The benefits of a continuous flow approach can be illustrated by comparing key reaction parameters with traditional batch synthesis, as shown in the hypothetical data below for a generic thioamide synthesis.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Generic Thioamide

Parameter Batch Synthesis Continuous Flow Synthesis
Reaction Time Several hours Minutes
Temperature Control Potential for hotspots Precise and uniform
Mixing Dependent on stirring efficiency Efficient and rapid
Yield Variable Often higher and more consistent

| Scalability | Complex | Straightforward by extending run time |

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output from one reactor flows directly into the next, eliminating the need for isolation and purification of intermediates. semanticscholar.org This approach significantly reduces waste and production time. The modular nature of flow chemistry setups also allows for the integration of in-line purification and analysis, further enhancing efficiency. almacgroup.com

Photochemical and Electrochemical Transformations

The unique electronic properties of the thioamide functional group make it amenable to photochemical and electrochemical transformations, opening avenues for novel synthetic pathways and applications. nih.gov While direct research on 2-Propenethioamide, N,N,2-trimethyl- in these areas is limited, the broader class of thioamides has been the subject of various studies.

Photochemical Transformations

The photochemistry of thioamides has been explored, revealing reactivity that is distinct from their amide counterparts. taylorfrancis.com Thiocarbonyl compounds, including thioamides, can undergo a variety of photochemical reactions such as [2+2] cycloadditions with alkenes. clockss.org Simple thioamides are generally less reactive towards photolysis, but the introduction of aryl groups or incorporation into cyclic systems can enhance their photochemical reactivity. taylorfrancis.com

One area of interest is photoinduced electron transfer (PET), where the thioamide can act as a fluorescence quencher. acs.org This property is dependent on the redox potentials of the thioamide and the excited fluorophore. Such interactions have been utilized in the study of protein dynamics. acs.org The photochemical reduction of thioamides to aldehydes has also been reported as a key reaction in prebiotic synthesis networks, a process that can be significantly improved by the presence of thiophosphate. nih.gov

Potential photochemical reactions involving thioamides are summarized in the table below.

Table 2: Overview of Potential Photochemical Transformations of Thioamides

Reaction Type Description Potential Outcome
[2+2] Cycloaddition Reaction with an alkene upon photoirradiation to form a thietane (B1214591) ring. clockss.org Formation of a new C-C and C-S bond.
Hydrogen Abstraction The thiocarbonyl sulfur atom can abstract a hydrogen atom from a suitable donor. clockss.org Leads to the formation of a thiol and a radical species.
Photoinduced Electron Transfer (PET) The thioamide can accept an electron from a photochemically excited molecule. acs.org Quenching of fluorescence and generation of radical ions.

| Photoreduction | Reduction of the thioamide group, potentially to an aldehyde. nih.gov | Functional group transformation. |

Electrochemical Transformations

The electrochemical properties of thioamides have also been investigated. The thioamide functional group can undergo both oxidation and reduction processes. The substitution of an oxygen atom in an amide with a sulfur atom in a thioamide leads to significant changes in its electrochemical behavior. nih.gov Thioamides possess a higher highest occupied molecular orbital (HOMO) and a lower lowest unoccupied molecular orbital (LUMO) compared to amides, making them more susceptible to electrochemical reactions. springerprofessional.de

The potential for electrochemical transformations offers a green and efficient alternative to traditional chemical methods, as it often avoids the use of harsh reagents and can be performed under mild conditions. Further research into the electrochemical behavior of 2-Propenethioamide, N,N,2-trimethyl- could uncover novel synthetic applications and provide deeper insights into its electronic properties.

Future Research Directions and Unexplored Avenues for 2 Propenethioamide, N,n,2 Trimethyl

Integration with Advanced Computational Design Principles for Novel Chemical Transformations

The future study of 2-Propenethioamide, N,N,2-trimethyl- will greatly benefit from the integration of advanced computational chemistry. Theoretical methods like Density Functional Theory (DFT) and ab initio calculations can provide profound insights into its electronic structure, conformational stability, and reaction mechanisms, guiding the design of new chemical transformations. nih.gov

Key research objectives in this area include:

Mapping Potential Energy Surfaces: Computational studies can map the potential energy surfaces for reactions involving the alkene or thioamide group, identifying transition states and predicting the feasibility of novel transformations such as asymmetric hydrogenations, cycloadditions, or cross-coupling reactions.

Predicting Reactivity and Selectivity: The presence of multiple reactive sites (the C=C double bond, the C=S bond, and α-protons) makes chemoselectivity a key challenge. Computational models can predict how different reagents and catalysts will interact with 2-Propenethioamide, N,N,2-trimethyl-, enabling the rational design of highly selective reactions.

Modeling Excited-State Properties: Thioamides possess unique photochemical properties, including a red-shifted UV absorption compared to amides, which allows for photoinduced isomerization. nih.gov Computational modeling can explore the excited-state landscape of 2-Propenethioamide, N,N,2-trimethyl-, paving the way for its use in photoredox catalysis or as a molecular photoswitch.

Table 1: Potential Computational Methods for Investigating 2-Propenethioamide, N,N,2-trimethyl-

Computational MethodResearch ApplicationPredicted Outcome
Density Functional Theory (DFT) B3LYP/6-31G*Calculation of ground-state geometry, electronic properties, and reaction pathways. nih.govOptimization of molecular structure; prediction of reaction thermodynamics and kinetics.
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis absorption spectra and investigation of excited states.Prediction of photochemical behavior and potential as a photosensitizer or photoswitch.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of electron density to characterize non-covalent interactions and bonding.Insight into intramolecular hydrogen bonds and the nature of the C=S bond.
Molecular Dynamics (MD) SimulationsSimulation of the molecule's behavior in different solvent environments over time.Understanding of solvent effects on conformational stability and reactivity.

Exploration of Unconventional Catalytic Systems for Thioamide Reactivity

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 2-Propenethioamide, N,N,2-trimethyl-. While traditional methods for thioamide synthesis and modification exist, unconventional catalytic approaches could offer improved efficiency, selectivity, and sustainability. mdpi.com

Future avenues for catalytic research include:

Asymmetric Catalysis: The prochiral alkene moiety presents an opportunity for developing enantioselective catalytic transformations. Chiral transition-metal catalysts (e.g., based on Ruthenium, Rhodium, or Iridium) could be explored for asymmetric hydrogenation or conjugate additions, leading to valuable chiral building blocks.

Photoredox Catalysis: Leveraging the molecule's potential photoactivity, visible-light photoredox catalysis could enable novel transformations that are difficult to achieve under thermal conditions. This could include radical additions across the double bond or C-H functionalization reactions.

Enzyme-Mimetic Catalysis: Designing catalysts that mimic the active sites of enzymes involved in thioamide biosynthesis could lead to highly selective modifications under mild conditions. nih.gov For instance, systems that selectively activate the C=S bond could facilitate novel coupling reactions. Recent work on Ru-acridine complexes for the hydrogenation of thioamides highlights the potential for developing catalysts that are not deactivated by sulfur-containing products. acs.org

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Chemical Mixtures

As 2-Propenethioamide, N,N,2-trimethyl- is explored in new reactions and potential applications, robust analytical methods for its detection and quantification will be essential. The unique spectroscopic properties of the thioamide group provide a foundation for developing highly sensitive and selective analytical techniques. nih.gov

Promising areas for development are:

Hyphenated Spectroscopic Techniques: Combining techniques such as High-Performance Liquid Chromatography (HPLC) with advanced mass spectrometry (e.g., HPLC-MS/MS) will be critical for separating and identifying 2-Propenethioamide, N,N,2-trimethyl- and its reaction products in complex mixtures with high sensitivity.

Specialized NMR Spectroscopy: Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide unambiguous structural elucidation and conformational analysis. The 13C NMR chemical shift of the thioamide carbon (typically 200–210 ppm) is a distinctive diagnostic tool. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS could be developed as a highly sensitive method for detecting trace amounts of the compound. The thioamide's affinity for metal surfaces (like gold or silver nanoparticles) could be exploited to generate strongly enhanced Raman signals, allowing for detection at very low concentrations.

Table 2: Key Spectroscopic Properties for Analytical Detection

Spectroscopic MethodProperty of Thioamide GroupApplication for 2-Propenethioamide, N,N,2-trimethyl-
UV-Vis SpectroscopyStrong absorption maximum around 265 nm. nih.govQuantitative analysis using spectrophotometry; monitoring reactions involving the thioamide chromophore.
Infrared (IR) SpectroscopyC=S stretching vibration around 1120 cm⁻¹. nih.govStructural confirmation and distinguishing from its amide analog (C=O stretch ~1660 cm⁻¹).
13C Nuclear Magnetic Resonance (NMR)Downfield chemical shift of the thio-carbonyl carbon (200-210 ppm). nih.govUnambiguous identification and structural characterization in complex mixtures.
Mass Spectrometry (MS)Distinct fragmentation pattern.Molecular weight determination and structural elucidation via fragmentation analysis.

Deeper Investigation into Supramolecular Assemblies and Non-Covalent Interactions for Chemical Recognition

The thioamide group is a versatile functional group for directing supramolecular assembly through non-covalent interactions. nih.gov Unlike its amide counterpart, the thioamide is a better hydrogen bond acceptor and participates in stronger n→π* interactions. acs.org These properties can be harnessed to build complex, ordered structures.

Future research in this domain should focus on:

Crystal Engineering: Investigating the solid-state packing of 2-Propenethioamide, N,N,2-trimethyl- and its derivatives to understand how intermolecular interactions (such as C-H···S hydrogen bonds) direct crystal formation. This knowledge can be used to design materials with specific physical properties.

Self-Assembled Monolayers (SAMs): The affinity of the sulfur atom for metal surfaces (e.g., gold, silver, copper) makes this compound a candidate for forming self-assembled monolayers. Research could explore the orientation and packing of these molecules on surfaces for applications in molecular electronics or sensing.

Host-Guest Chemistry: The thioamide group can act as a recognition site for guest molecules. Designing macrocyclic hosts that can selectively bind 2-Propenethioamide, N,N,2-trimethyl- via non-covalent interactions could lead to new systems for chemical sensing or separation. The stronger n→π* interactions observed in thioamides compared to amides could be a key design element for creating stable host-guest complexes. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.